molecular formula C13H11ClF3NO B7827855 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one CAS No. 6476-85-3

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B7827855
CAS No.: 6476-85-3
M. Wt: 289.68 g/mol
InChI Key: QMVZYMDOJNGYJB-UHFFFAOYSA-N
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Description

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one is an organic compound that features a cyclohexene ring substituted with a chloro group and an amino group attached to a trifluoromethylphenyl moiety

Preparation Methods

The synthesis of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(trifluoromethyl)aniline in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other cyclohexene derivatives with different substituents, such as:

  • 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one.

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVZYMDOJNGYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409541
Record name SBB062283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-85-3
Record name SBB062283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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